molecular formula C11H9ClN2 B2728184 3-Benzyl-6-chloropyridazine CAS No. 60906-59-4

3-Benzyl-6-chloropyridazine

Cat. No. B2728184
CAS RN: 60906-59-4
M. Wt: 204.66
InChI Key: LTTLFJNMPWCXRV-UHFFFAOYSA-N
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Description

3-Benzyl-6-chloropyridazine is a chemical compound with the molecular formula C11H9ClN2 . It has an average mass of 204.656 Da and a monoisotopic mass of 204.045425 Da .


Molecular Structure Analysis

The molecular structure of 3-Benzyl-6-chloropyridazine consists of a pyridazine ring substituted with a benzyl group at the 3-position and a chlorine atom at the 6-position . The exact structure can be determined using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations .


Physical And Chemical Properties Analysis

3-Benzyl-6-chloropyridazine has a molecular weight of 204.66 . Further physical and chemical properties such as melting point, boiling point, and density can be determined using various spectroscopic techniques .

Scientific Research Applications

Corrosion Inhibition

Pyridazine derivatives have been investigated for their potential as corrosion inhibitors. A study highlighted the inhibitory effect of new pyridazine derivatives on the corrosion of mild steel in 1 M HCl. These compounds, including 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, were found to be effective in reducing corrosion, attributing their efficiency to the presence of nitrogen atoms and unsaturated groups which facilitate adsorption on the metal surface (Mashuga et al., 2017).

Synthetic Chemistry and Structural Analysis

Pyridazine derivatives have been synthesized and analyzed for their structural properties. For instance, the synthesis and structure analysis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have been documented, showcasing the significance of pyridazine analogs in medicinal chemistry due to their pharmaceutical importance (Sallam et al., 2021).

Biological Activity Evaluation

Research has also delved into the synthesis of pyridazine derivatives for the evaluation of their biological activities. Studies include the synthesis of novel indolylpyridazinone derivatives with anticipated biological activity, underscoring the versatility of pyridazine compounds in generating pharmacologically relevant molecules (Abubshait, 2007).

Materials Science and Photophysical Properties

Pyridazine derivatives have been explored in materials science, particularly in synthesizing novel compounds with potential photophysical properties. A study on triphenylene analogues with B2N2C2 cores synthesized through chelation of pyridazine derivatives highlighted the aromaticity and potential applications of these compounds in optical materials (Jaska et al., 2006).

Anticorrosive Properties

Further research into the anticorrosive properties of pyridazine derivatives found that these compounds, particularly those containing sulfur atoms, exhibit significant inhibition efficiency against the corrosion of pure iron in HCl solution, demonstrating the practical applications of pyridazine derivatives in protecting metals from corrosion (Chetouani et al., 2003).

Future Directions

The future directions for 3-Benzyl-6-chloropyridazine could involve further exploration of its synthesis methods, molecular structure, and potential applications. Given its structural similarity to other biologically active compounds, it may have potential uses in pharmaceutical research .

properties

IUPAC Name

3-benzyl-6-chloropyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-11-7-6-10(13-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTLFJNMPWCXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-6-chloropyridazine

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